2-(1H-1,3-Benzodiazol-2-yl)-N-Benzylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which are structurally similar to the compound , often target enzymes or proteins that play crucial roles in biological processes. For example, some benzimidazole derivatives have been found to inhibit the Serine/threonine-protein kinase Chk1 .

Mode of Action

The interaction of benzimidazole derivatives with their targets often results in the inhibition of the target’s function, leading to a disruption in the biological process in which the target is involved .

Biochemical Pathways

Benzimidazole derivatives often affect pathways related to cell division and growth, which could explain their potential use in cancer treatment .

Pharmacokinetics

Similar compounds often have good absorption and distribution profiles, while their metabolism and excretion can vary .

Result of Action

Benzimidazole derivatives often lead to cell cycle arrest and apoptosis in cancer cells .

Vorbereitungsmethoden

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide typically involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted and functionalized benzimidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide can be compared with other benzimidazole derivatives, such as:

2-(1H-benzimidazol-1-yl)-methylbenzoic acid: This compound has similar structural features but differs in its functional groups and specific applications.

N-(1H-1,3-benzodiazol-2-yl)benzamide: Another benzimidazole derivative with different substituents and unique properties.

N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have a similar benzimidazole core but with different substituents and biological activities.

The uniqueness of 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

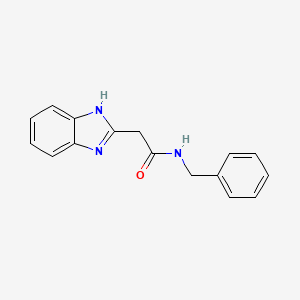

The compound features a benzodiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

This compound's unique structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Studies have demonstrated that 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. Table 1 summarizes the antimicrobial efficacy against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with 10, 20, and 40 µM concentrations of the compound for 24 hours. The results showed:

- 10 µM : 85% viability

- 20 µM : 65% viability

- 40 µM : 40% viability

These findings suggest that the compound effectively inhibits cancer cell proliferation.

The biological activity of 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for tumor growth.

- Receptor Binding : It may bind to various receptors, modulating signaling pathways associated with inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with significant accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Safety Profile

Toxicological assessments indicate that 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide exhibits low toxicity in vitro. However, further studies are necessary to evaluate its long-term effects and safety in vivo.

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTIAOGPYOAVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.